molecular formula C₅₄H₉₂O₄₆ B116977 Maltononaose CAS No. 6471-60-9

Maltononaose

Numéro de catalogue B116977
Numéro CAS: 6471-60-9
Poids moléculaire: 1477.3 g/mol
Clé InChI: KNBVLVBOKWRYEP-XYLDXDTCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Maltononaose is an oligosaccharide with the molecular formula C54H92O46 . It is composed of nine saccharide residues .


Synthesis Analysis

The synthesis of this compound involves the use of enzymes from the α-amylase family, such as cyclodextrin glycosyltransferase (CGTase) . The enzyme cyclodextrin glycosyltransferase from Bacillus circulans strain 251 has been used in a double soaking procedure with the inhibitor acarbose and subsequently with maltohexaose .


Molecular Structure Analysis

This compound has a complex structure with 44 defined stereocentres . The this compound chain is bound from subsites -7 to +2 in a manner analogous to that of a previously determined pseudo-nonasaccharide inhibitor complex .


Chemical Reactions Analysis

The enzyme cyclodextrin glycosyltransferase (CGTase) is involved in the chemical reactions of this compound. CGTase cleaves an α (1–4) glycosidic bond in its substrate, starch, and forms a covalent β (1–4)-linked glycosyl-enzyme intermediate .

Applications De Recherche Scientifique

Enzyme Reaction Mechanisms

Maltononaose is studied in the context of enzyme reactions, particularly with amylases. A study on G6-amylase from alkalophilic Bacillus sp. 707 showed that it predominantly produces maltohexaose (G6) from starch and related alpha-1,4-glucans. The enzyme activities were evaluated, and crystal structures were determined for the enzyme in complex with pseudo-maltononaose. This research helps understand the reaction mechanism of G6-amylase (Kanai et al., 2004).

Amylase Substrate Preferences

Another study explored the action pattern of Bacillus licheniformis thermostable α‐amylase (BLA) using a series of maltooligosaccharides. It was found that this compound (G9) was the preferred substrate for BLA, producing maltotriose (G3) and maltohexaose (G6) as major products. This insight into substrate preferences has implications for industrial applications of BLA (Tran, Lee, & Park, 2014).

Cyclodextrin Glycosyltransferase Engineering

Research on Cyclodextrin Glycosyltransferases (CGTase) from Bacillus circulans strain 251, which generate cyclodextrins from starch, showed how a this compound inhibitor bound to the active site revealed sugar binding subsites. This was used to engineer CGTase mutants with altered cyclodextrin production specificity (van der Veen et al., 2000).

Debranching Enzyme Specificity

A novel debranching enzyme from Nostoc punctiforme exhibited hydrolysis activity toward both alpha-(1,6)- and alpha-(1,4)-glucosidic linkages. This enzyme showed specificity for longer branched chains, with this compound being a significant substrate, highlighting its unique subsite structure (Choi et al., 2009).

Propriétés

IUPAC Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBVLVBOKWRYEP-XYLDXDTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60215057
Record name Maltononaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6471-60-9
Record name Maltononaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltononaose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60215057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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